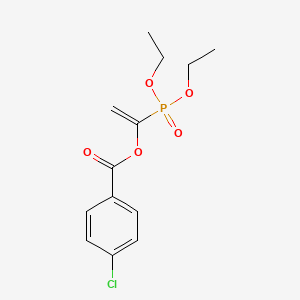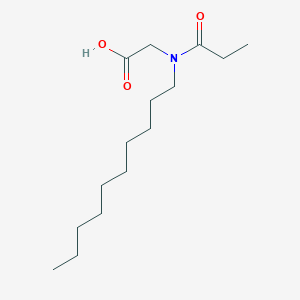![molecular formula C8H12N3O4P B12617594 {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid CAS No. 919773-11-8](/img/structure/B12617594.png)
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid is a chemical compound with the molecular formula C₈H₁₂N₃O₄P This compound is characterized by the presence of a pyridine ring substituted with an aminoethylcarbamoyl group and a phosphonic acid group
準備方法
The synthesis of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the aminoethylcarbamoyl group, and the addition of the phosphonic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Aminoethylcarbamoyl Group: This step often involves the reaction of the pyridine derivative with an aminoethylcarbamoyl reagent under controlled conditions.
Addition of the Phosphonic Acid Group: This can be done through phosphorylation reactions using phosphonic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
化学反応の分析
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aminoethylcarbamoyl and phosphonic acid groups can participate in substitution reactions with suitable reagents.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar compounds to {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid include other pyridine derivatives with aminoethylcarbamoyl and phosphonic acid groups. These compounds can have similar chemical properties and applications but may differ in their specific reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
特性
CAS番号 |
919773-11-8 |
|---|---|
分子式 |
C8H12N3O4P |
分子量 |
245.17 g/mol |
IUPAC名 |
[6-(2-aminoethylcarbamoyl)pyridin-3-yl]phosphonic acid |
InChI |
InChI=1S/C8H12N3O4P/c9-3-4-10-8(12)7-2-1-6(5-11-7)16(13,14)15/h1-2,5H,3-4,9H2,(H,10,12)(H2,13,14,15) |
InChIキー |
SUKRAJNEZPHVOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1P(=O)(O)O)C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)

![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)

![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)

